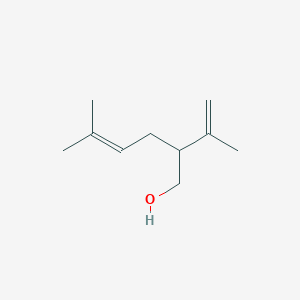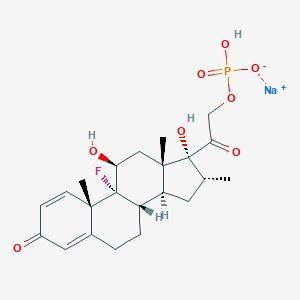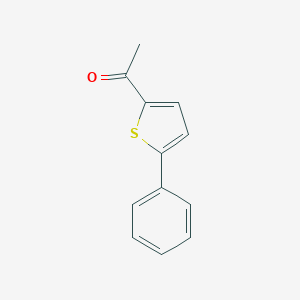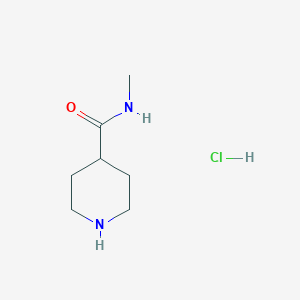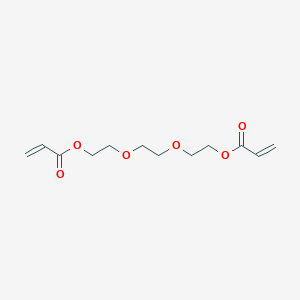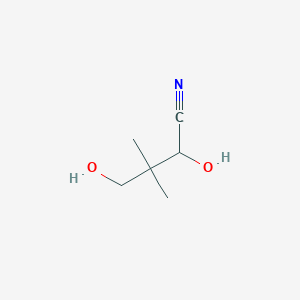
2,4-Dihydroxy-3,3-dimethylbutyronitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihydroxy-3,3-dimethylbutyronitrile, also known as DDN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a key intermediate in the synthesis of several important chemicals and has been found to exhibit several unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2,4-Dihydroxy-3,3-dimethylbutyronitrile has several potential applications in scientific research. It is used as a key intermediate in the synthesis of several important chemicals, including the anti-cancer drug 6-thioguanine. 2,4-Dihydroxy-3,3-dimethylbutyronitrile has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2,4-Dihydroxy-3,3-dimethylbutyronitrile is not fully understood. However, it has been suggested that 2,4-Dihydroxy-3,3-dimethylbutyronitrile may exert its effects by modulating the activity of several key enzymes and signaling pathways in the body.
Efectos Bioquímicos Y Fisiológicos
2,4-Dihydroxy-3,3-dimethylbutyronitrile has been found to exhibit several unique biochemical and physiological effects. It has been shown to inhibit the activity of several key enzymes involved in inflammation and oxidative stress. 2,4-Dihydroxy-3,3-dimethylbutyronitrile has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Dihydroxy-3,3-dimethylbutyronitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. However, 2,4-Dihydroxy-3,3-dimethylbutyronitrile is highly reactive and can be difficult to handle, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2,4-Dihydroxy-3,3-dimethylbutyronitrile. One area of interest is the development of new synthetic methods for 2,4-Dihydroxy-3,3-dimethylbutyronitrile that are more efficient and cost-effective. Another area of interest is the investigation of the anti-cancer properties of 2,4-Dihydroxy-3,3-dimethylbutyronitrile and its potential as a cancer therapeutic. Additionally, the potential use of 2,4-Dihydroxy-3,3-dimethylbutyronitrile as an anti-inflammatory and anti-oxidant agent in the treatment of various diseases warrants further investigation.
Conclusion
In conclusion, 2,4-Dihydroxy-3,3-dimethylbutyronitrile is a chemical compound that has several potential applications in scientific research. It is used as a key intermediate in the synthesis of several important chemicals and has been found to exhibit several unique biochemical and physiological effects. While there are still many aspects of 2,4-Dihydroxy-3,3-dimethylbutyronitrile that are not fully understood, continued research on this compound may lead to the development of new treatments for various diseases.
Métodos De Síntesis
2,4-Dihydroxy-3,3-dimethylbutyronitrile can be synthesized using several methods. One of the most commonly used methods involves the reaction of 2,4-dihydroxy-3,3-dimethylbutyric acid with thionyl chloride, followed by the addition of sodium cyanide. The resulting product is then hydrolyzed to obtain 2,4-Dihydroxy-3,3-dimethylbutyronitrile.
Propiedades
Número CAS |
10232-92-5 |
|---|---|
Nombre del producto |
2,4-Dihydroxy-3,3-dimethylbutyronitrile |
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
2,4-dihydroxy-3,3-dimethylbutanenitrile |
InChI |
InChI=1S/C6H11NO2/c1-6(2,4-8)5(9)3-7/h5,8-9H,4H2,1-2H3 |
Clave InChI |
YRISILVEKHMLPL-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)C(C#N)O |
SMILES canónico |
CC(C)(CO)C(C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



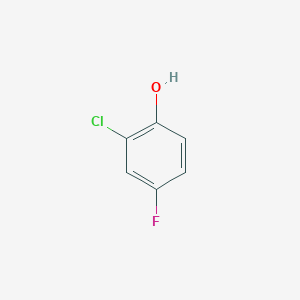
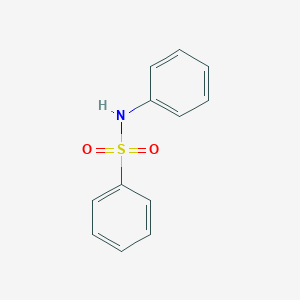
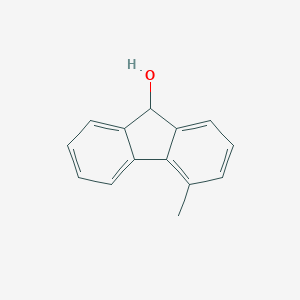
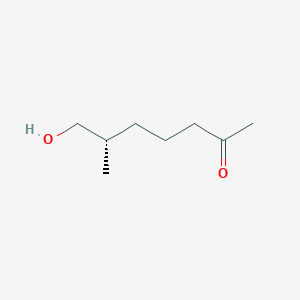
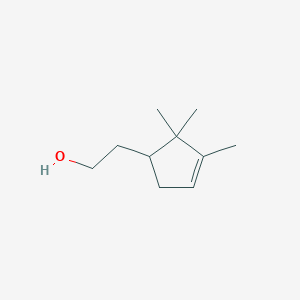
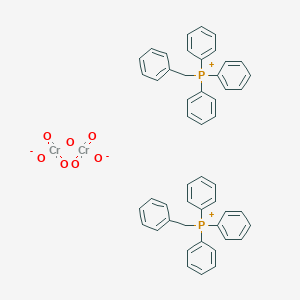
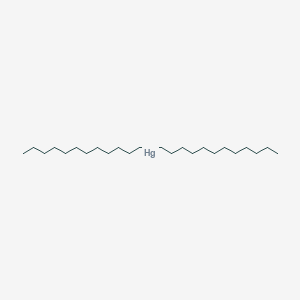
![7-(Bromomethyl)benzo[b]thiophene](/img/structure/B157801.png)
![Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate](/img/structure/B157804.png)
